molecular formula C13H17NO2 B12614930 4-(2-Ethoxyanilino)pent-3-en-2-one CAS No. 920313-11-7

4-(2-Ethoxyanilino)pent-3-en-2-one

Cat. No.: B12614930
CAS No.: 920313-11-7
M. Wt: 219.28 g/mol
InChI Key: UTEUCFSCFZBQGV-UHFFFAOYSA-N
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Description

4-(2-Ethoxyanilino)pent-3-en-2-one is an organic compound with the molecular formula C13H17NO2. It is a derivative of pent-3-en-2-one, where the amino group is substituted with a 2-ethoxyaniline moiety.

Properties

CAS No.

920313-11-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-(2-ethoxyanilino)pent-3-en-2-one

InChI

InChI=1S/C13H17NO2/c1-4-16-13-8-6-5-7-12(13)14-10(2)9-11(3)15/h5-9,14H,4H2,1-3H3

InChI Key

UTEUCFSCFZBQGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=CC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyanilino)pent-3-en-2-one typically involves the reaction of 2-ethoxyaniline with pent-3-en-2-one under specific conditions. One common method is the condensation reaction between 2-ethoxyaniline and pent-3-en-2-one in the presence of a suitable catalyst, such as an acid or base. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using water or water-ethanol mixtures as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyanilino)pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Ethoxyanilino)pent-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyanilino)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethoxyanilino)pent-3-en-2-one is unique due to the presence of the ethoxyanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

4-(2-Ethoxyanilino)pent-3-en-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H15NO2
  • Molecular Weight: 205.25 g/mol

Structural Characteristics:
The compound features an ethoxy group attached to an aniline moiety, which is linked to a pentenone structure. This configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogenic bacteria and fungi. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties: Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation in breast and colon cancer cells, potentially through the modulation of apoptotic pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act by inhibiting specific enzymes involved in cell proliferation and survival, such as cyclooxygenases (COX) or lipoxygenases (LOX).
  • Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress in target cells, leading to apoptosis through mitochondrial pathways.
  • Interference with Cell Signaling Pathways: The ethoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular signaling proteins.

Case Studies

  • Antimicrobial Study:
    • A study evaluated the antimicrobial effects of this compound against various pathogens. Results indicated a significant zone of inhibition against Candida albicans and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections .
  • Anticancer Study:
    • In vitro assays on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values reported at approximately 25 µM for MCF-7 cells .

Data Summary

PropertyValue
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Antimicrobial ActivityEffective against S. aureus, E. coli
Anticancer ActivityIC50 ~ 25 µM (MCF-7 cells)

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